4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol
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Overview
Description
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is a deuterated analog of 4-(3-Aminobutyl)phenol. This compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the phenol ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol typically involves the deuteration of 4-(3-Aminobutyl)phenol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterated solvents and reagents ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is used in various scientific research applications:
Chemistry: Studying reaction mechanisms and isotope effects.
Biology: Investigating metabolic pathways and enzyme kinetics.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used as a tracer in environmental studies and quality control processes.
Mechanism of Action
The mechanism of action of 4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol involves its interaction with specific molecular targets. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminobutyl)phenol: The non-deuterated analog.
4-(3-Aminobutyl)-2-methoxyphenol: A methoxy-substituted analog.
3-Aminobutanoic acid: A structurally related compound with different functional groups.
Uniqueness
4-(3-Aminobutyl)-2,3,5,6-tetradeuteriophenol is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can slow down reaction rates, allowing for detailed studies of reaction mechanisms and metabolic pathways. This compound is particularly valuable in studies where understanding the kinetics and dynamics of reactions is crucial.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(3-aminobutyl)-2,3,5,6-tetradeuteriophenol |
InChI |
InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i4D,5D,6D,7D |
InChI Key |
WNTVTQIJPAFZEL-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCC(C)N)[2H])[2H])O)[2H] |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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